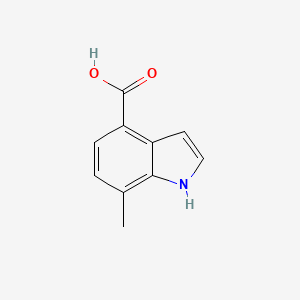

7-methyl-1H-indole-4-carboxylic acid

描述

Historical Background and Discovery of Indole-4-carboxylic Acids

The foundation of indole chemistry can be traced back to the late nineteenth and early twentieth centuries when initial methods focused on the rudimentary construction of the indole nucleus. Indole chemistry began to develop with the study of the dye indigo, and certain indole derivatives were important dyestuffs until the end of the nineteenth century. The word "indole" is derived from the word India, as the heterocycle was first isolated from a blue dye "indigo" produced in India during the sixteenth century. In 1886, Adolf Baeyer isolated indole by the pyrolysis of oxindole with zinc dust, with oxindole originally obtained by the reduction of isatin, which in turn was isolated by the oxidation of indigo.

One of the earliest recognized methods in indole synthesis, the Fischer indole synthesis, was established in the late 1880s by Emil Fischer, providing a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. This synthesis process involves the cyclization of arylhydrazines under heating conditions in presence of protic acid or Lewis acids such as zinc chloride, phosphorus trichloride, iron chloride, tosic acid, hydrochloric acid, sulfuric acid, or polyphosphoric acid. After the Fischer synthesis, various methodologies emerged, expanding the toolbox for indole synthesis, including the Leimgruber-Batcho indole synthesis developed in the mid-twentieth century, which offered an alternative for synthesizing nitrogen-substituted indoles.

The development of indole-4-carboxylic acid derivatives followed as researchers explored the functionalization of the indole nucleus at various positions. Modern synthesis techniques now employ catalytic systems and carbon-hydrogen activation and functionalization-based methods, offering advancements in regioselective synthesis of functionalized indoles. The specific development of 7-methyl-1H-indole-4-carboxylic acid represents part of the broader exploration of substituted indole carboxylic acids, which have gained significance in pharmaceutical and biochemical research due to their potential biological activities and synthetic utility.

Structure

2D Structure

属性

IUPAC Name |

7-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQLQESMDBGOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and General Strategy

Industrial Production Methods

Industrial synthesis optimizes the above routes for scale, yield, and purity:

- Continuous Flow Reactors: Employed to improve heat and mass transfer, ensuring consistent reaction conditions and scalability.

- Catalyst Optimization: Lewis acid catalysts with improved selectivity and recyclability.

- Purification: Advanced techniques such as high-performance liquid chromatography (HPLC) or recrystallization to achieve high purity (>98%).

- Cost and Safety: Use of readily available raw materials and safer reaction conditions to minimize hazards and costs.

Purification and Characterization

- Purification Techniques: Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate), activated carbon treatment for decolorization, and filtration.

- Characterization: Structural confirmation by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), infrared (IR) spectroscopy for carboxylic acid and indole N-H stretches, and high-resolution mass spectrometry (HRMS).

- Quality Control: Melting point determination and HPLC purity analysis are standard.

Related Compound Preparation Insights

While direct literature on this compound is limited, closely related indole derivatives provide useful methodological parallels:

- For example, preparation of 4-bromo-7-methylindole-2-carboxylic acid involves condensation of substituted phenylhydrazines with ethyl pyruvate, cyclization, and alkaline hydrolysis with activated carbon decolorization, yielding products with purity >98% and melting points around 196–198 °C. This method highlights the utility of hydrazine condensation and ester hydrolysis in indole carboxylic acid synthesis.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Methylation | Friedel-Crafts alkylation at C-7 | Methyl chloride, AlCl3, inert solvent | Requires control to avoid polyalkylation |

| Carboxylation | Directed lithiation at C-4 followed by CO2 quench | n-BuLi, THF, −78 °C, CO2 gas | High regioselectivity essential |

| Hydrolysis | Conversion of ester intermediates to acid | NaOH or KOH aqueous solution, reflux | Purification by recrystallization |

| Purification | Decolorization and crystallization | Activated carbon, acidification, filtration | Achieves >98% purity |

| Industrial Scale-up | Continuous flow processes, catalyst optimization | Flow reactors, optimized Lewis acids | Enhances yield, purity, and safety |

化学反应分析

Types of Reactions

7-methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Halogenated or nitro-substituted indole derivatives.

科学研究应用

Scientific Research Applications

7-Methyl-1H-indole-4-carboxylic acid is utilized across several fields:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex indole derivatives, which are important in drug development and materials science. Its unique structure allows for the modification of the indole core, leading to compounds with varied biological activities .

Biology

- Biological Activity : The compound exhibits a range of biological activities:

- Antiviral Activity : Inhibits viral replication through various mechanisms.

- Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.

- Anti-inflammatory Effects : Modulates inflammatory pathways to reduce tissue inflammation.

- Antimicrobial Activity : Effective against various pathogens, indicating potential for treating infections .

Medicine

- Therapeutic Potential : Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections. Its derivatives are being studied for their ability to target specific biological pathways involved in disease progression .

Industry

- Synthesis of Dyes and Pigments : Used in the production of industrial chemicals, including dyes and pigments due to its stable chemical structure .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various indole derivatives, this compound was shown to significantly induce apoptosis in breast cancer cell lines, demonstrating its potential as a lead compound for developing new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial effects of indole derivatives found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

作用机制

The mechanism of action of 7-methyl-1H-indole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.

相似化合物的比较

Key Compounds:

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9):

- Substituents: Chloro (position 7), methyl (position 3), carboxylic acid (position 2).

- Applications: Restricted to R&D explicitly advised against medicinal use .

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CAS: 1120332-41-3): Substituents: Cyclopentylamino (position 7), phenyl (position 2), carboxylic acid (position 5). Molecular Formula: C₂₀H₂₀N₂O₂ (MW: 320.39 g/mol). Safety: Requires immediate medical consultation upon exposure .

7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1):

- Substituents: Methoxy (position 7), carboxylic acid (position 3).

- Physico-Chemical Properties: Melting point (mp) 199–201°C; priced at JPY 7,000–23,000/g .

1-Methyl-1H-indole-5-carboxylic acid (CAS: 186129-25-9):

- Substituents: Methyl (position 1), carboxylic acid (position 5).

- Physico-Chemical Properties: mp 221–223°C; available at JPY 17,800–46,600/g .

7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid (CAS: 691362-87-5): Substituents: Chloro (position 7), methoxycarbonyl (position 2), methyl (position 3), carboxylic acid (position 4). Molecular Formula: C₁₂H₁₀ClNO₄ (MW: 267.67 g/mol) .

Physico-Chemical Properties

The position of substituents critically affects melting points and solubility:

- Methoxy groups (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) enhance solubility in polar solvents due to their electron-donating nature .

- Chloro substituents (e.g., 7-Chloro derivatives) increase molecular weight and may elevate toxicity .

- Methyl groups (e.g., 7-Methyl and 1-Methyl derivatives) generally improve thermal stability, as seen in the higher mp of 1-Methyl-1H-indole-5-carboxylic acid (221–223°C) compared to 7-Methoxy-1H-indole-3-carboxylic acid (199–201°C) .

Data Tables

Table 1: Structural and Commercial Comparison

Research Findings

- Synthetic Utility : Methyl and methoxy derivatives are preferred for their stability in coupling reactions, whereas chloro-substituted indoles are used in electrophilic substitutions .

- Thermal Behavior : Methyl groups at position 1 (e.g., 1-Methyl-1H-indole-5-carboxylic acid) correlate with higher melting points, suggesting stronger crystal packing .

- Toxicity Trends: Chloro and cyclopentylamino substituents are associated with stricter safety guidelines, likely due to bioaccumulation risks .

生物活性

7-Methyl-1H-indole-4-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its indole core structure, which is known to interact with various biological targets, including enzymes and receptors. Its unique positioning of the methyl and carboxylic acid groups contributes to its chemical reactivity and biological effects.

Target Interactions

Indole derivatives, including this compound, exhibit high affinity for multiple receptors. These interactions can lead to significant changes in cellular processes, influencing pathways such as inflammation, cancer progression, and metabolic regulation.

Cellular Effects

The compound affects various cell types by modulating cell signaling pathways and gene expression. For example, it has been shown to influence the immune response and maintain intestinal homeostasis through interactions with nuclear receptors.

Biochemical Pathways

This compound is involved in several biochemical reactions due to its indole structure. It can act as an enzyme inhibitor or activator, impacting pathways related to metabolism and disease processes. Its metabolites are produced from tryptophan metabolism by intestinal microorganisms.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antiviral Activity: Indole derivatives are known for their antiviral properties, potentially inhibiting viral replication through various mechanisms.

- Anticancer Properties: Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects: By modulating inflammatory pathways, this compound may reduce inflammation in various tissues.

- Antimicrobial Activity: The compound has demonstrated effectiveness against a variety of pathogens, suggesting potential use in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Indole-3-carboxylic acid | Carboxylic group at the 3rd position | Antiviral, anticancer |

| 7-Methyl-1H-indole-3-carboxylic acid | Methyl and carboxylic groups at different positions | Similar to this compound but with distinct receptor interactions |

| Indole-4-carboxylic acid | Lacks the methyl group at the 7th position | Limited biological activities compared to 7-methyl derivative |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Research: A study demonstrated that indole derivatives could inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antiviral Studies: Research indicated that indole derivatives exhibit inhibitory effects on viral enzymes, suggesting their utility in antiviral drug development .

- Anti-inflammatory Mechanisms: Investigations into the anti-inflammatory properties showed that these compounds could downregulate pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases .

常见问题

Q. How can nuclear Overhauser effect (NOE) NMR experiments clarify substituent spatial arrangements in this compound?

- Methodological Answer : 2D NOESY detects through-space interactions between the methyl group (C7) and adjacent protons (e.g., C5-H). Compare results to X-ray data () to validate conformational preferences ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。